molecular formula C19H15NO6 B15082962 2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}acetate

2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}acetate

Cat. No.: B15082962
M. Wt: 353.3 g/mol
InChI Key: VLZOPJFXLQTBMZ-UHFFFAOYSA-N
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Description

2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}acetate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral, and anticancer properties

Preparation Methods

The synthesis of 2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}acetate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with benzyloxycarbonyl chloride in the presence of a base such as triethylamine in dichloromethane at ambient temperature . The reaction conditions are mild, and the product is usually obtained in good yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced coumarin derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

Scientific Research Applications

2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}acetate involves its interaction with specific molecular targets and pathways. For example, coumarin derivatives are known to inhibit enzymes such as carbonic anhydrase, monoamine oxidase, and cholinesterase. These interactions can lead to various biological effects, including anti-inflammatory, antioxidant, and anticancer activities. The compound may also regulate reactive oxygen species and inhibit tumor angiogenesis, contributing to its anticancer properties .

Comparison with Similar Compounds

2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}acetate can be compared with other similar coumarin derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C19H15NO6

Molecular Weight

353.3 g/mol

IUPAC Name

(2-oxochromen-7-yl) 2-(phenylmethoxycarbonylamino)acetate

InChI

InChI=1S/C19H15NO6/c21-17-9-7-14-6-8-15(10-16(14)26-17)25-18(22)11-20-19(23)24-12-13-4-2-1-3-5-13/h1-10H,11-12H2,(H,20,23)

InChI Key

VLZOPJFXLQTBMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)OC2=CC3=C(C=C2)C=CC(=O)O3

Origin of Product

United States

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